1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone
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Description
1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have promising effects in various biological systems.
Scientific Research Applications
Synthesis and Biological Evaluation of Chalcone Derivatives : A study by Rehman, Saini, and Kumar (2022) focused on synthesizing derivatives of this compound for potential anti-inflammatory applications. They used a reaction of indole with chloroacetylchloride, further reacting with other compounds to produce various derivatives. These compounds were then tested for their anti-inflammatory effects, showing promising results (Rehman, Saini, & Kumar, 2022).
Antibacterial and Antifungal Properties : A research work in 2020 studied new 1H-Indole derivatives, including the target compound, for their antimicrobial activities. They found that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species like Aspergillus niger and Candida albicans (2020).
Anti-Inflammatory Agents : Singh, Bhati, and Kumar (2008) synthesized and evaluated thiazolyl/oxazolyl formazanyl indoles, including variants of the target compound, for their anti-inflammatory activity. These compounds showed moderate to good activity in reducing inflammation, with some compounds demonstrating lower ulcerogenic liability and acute toxicity compared to reference drugs (Singh, Bhati, & Kumar, 2008).
Antimicrobial Evaluation of Carbonyl Isothiocyanate Derivatives : Modi and Patel (2012) conducted a study involving the synthesis of derivatives from the target compound and screened them for antimicrobial activity. The synthesized compounds were characterized and exhibited promising results in antimicrobial tests (Modi & Patel, 2012).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c21-20(22,23)28-16-7-5-14(6-8-16)24-19-25-15(12-29-19)11-18(27)26-10-9-13-3-1-2-4-17(13)26/h1-8,12H,9-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINWJXUNDFSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone |
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